molecular formula C10H7BrClN B15334337 6-Bromo-2-chloro-7-methylquinoline CAS No. 99455-16-0

6-Bromo-2-chloro-7-methylquinoline

Cat. No.: B15334337
CAS No.: 99455-16-0
M. Wt: 256.52 g/mol
InChI Key: XDHMLWROGHKLIO-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science, due to their unique structural and functional characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-7-methylquinoline typically involves the halogenation of quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective catalysts and reagents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-7-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, nucleophilic substitution can occur at the halogenated positions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.

    Coupling Reactions: Such as the Suzuki–Miyaura coupling, which can form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-7-methylquinoline is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the quinoline ring can enhance its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

99455-16-0

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-2-chloro-7-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-4-9-7(5-8(6)11)2-3-10(12)13-9/h2-5H,1H3

InChI Key

XDHMLWROGHKLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=N2)Cl)C=C1Br

Origin of Product

United States

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